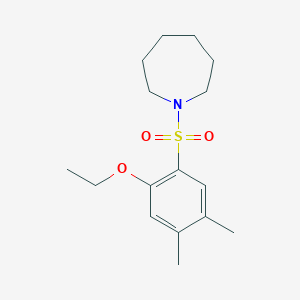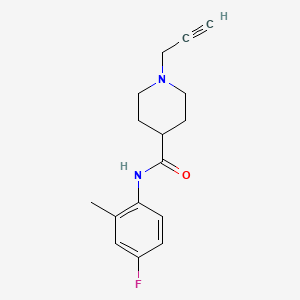![molecular formula C10H12O4 B2740538 (1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione CAS No. 88980-52-3](/img/structure/B2740538.png)
(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione is a cyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTD and has been synthesized using different methods.
Scientific Research Applications
- Exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) , a precursor synthesized from this compound, serves as an attractive building block for creating optically active polymers. Its symmetrical structure allows polymerization through two mechanisms: ring-opening metathesis polymerization (ROMP) and addition polymerization .
- Researchers have explored novel monomers based on exo-NDA, capitalizing on its advantageous properties for designing functional polymers .
- Derivatives of this compound have been investigated for their neuroprotective effects. In particular, they attenuate neurotoxicity induced by MPP+ and inhibit calcium influx through the NMDA receptor and voltage-gated calcium channels (VGCC) .
Polymer Chemistry and Optically Active Monomers
Neuroprotective Effects and NMDA Receptor Modulation
Mechanism of Action
Target of Action
The primary targets of this compound are the Mu-type opioid receptor , Serine/threonine-protein phosphatase 5 , and Bcl-2-like protein 11 . These proteins play crucial roles in various biological processes, including pain perception, cellular signaling, and apoptosis, respectively.
Mode of Action
The compound interacts with its targets by binding to their active sites, which can alter their conformation and modulate their activity. For instance, it has been shown to inhibit the Mu-type opioid receptor with an IC50 value of 272nM , indicating a potent inhibitory effect.
Biochemical Pathways
The interaction of the compound with its targets can affect several biochemical pathways. For example, the inhibition of the Mu-type opioid receptor can modulate the pain perception pathway, while the interaction with Serine/threonine-protein phosphatase 5 can influence various signaling pathways. The binding to Bcl-2-like protein 11 can impact the apoptosis pathway .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, the inhibition of the Mu-type opioid receptor can lead to analgesic effects, while the modulation of Serine/threonine-protein phosphatase 5 and Bcl-2-like protein 11 can influence cell signaling and apoptosis, respectively .
properties
IUPAC Name |
(1S,2R,6S,7R)-1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h5-6H,3-4H2,1-2H3/t5-,6+,9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXARJRMGFUATC-YUMGAWCOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(O1)(C3C2C(=O)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](O1)([C@H]3[C@@H]2C(=O)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 87934246 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2740455.png)

![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2740457.png)
![3-(2-Chlorophenyl)-5-{1-[(3,4-diethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740460.png)
![2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2740463.png)


![Methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2740469.png)


![1-[2-(2-Hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2740472.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2740473.png)
![7-[2-(4,6-Dimethylpyrimidin-2-ylthio)ethyl]-8-[4-(2-hydroxyethyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740475.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide](/img/structure/B2740476.png)